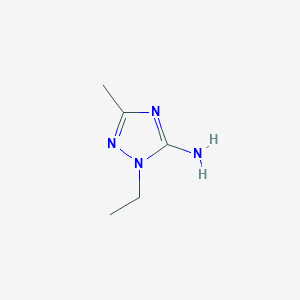

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGYPYCRGWRUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine Analogs

Conventional Synthetic Routes to 1,2,4-Triazole-5-amine Derivatives

Traditional methods for the synthesis of 1,2,4-triazole-5-amine derivatives have been well-established, providing reliable access to a wide range of analogs. These routes often involve the construction of the triazole ring from acyclic precursors through cyclization reactions.

Cyclocondensation Reactions Involving Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acid Precursors

A cornerstone in the synthesis of 3-amino-5-substituted-1,2,4-triazoles is the cyclocondensation reaction between aminoguanidine and carboxylic acids or their derivatives. mdpi.comijisrt.comat.ua Aminoguanidine bicarbonate is a common and practical starting material for this transformation. ijisrt.com The classical approach, introduced by Thiele, involves the acylation of the hydrazino moiety of aminoguanidine, followed by cyclization of the resulting intermediate in the presence of a base to form the 3-amino-1,2,4-triazole ring. at.ua

The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis provides a straightforward route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net This method has been optimized to produce a variety of derivatives bearing aliphatic or phenyl substituents. mdpi.comresearchgate.net For instance, the reaction of aminoguanidine bicarbonate with propionic acid in the presence of hydrochloric acid yields 3-amino-5-ethyl-1,2,4-triazole.

A general procedure involves mixing aminoguanidine bicarbonate with a slight excess of a carboxylic acid and a catalytic amount of a strong acid, such as hydrochloric acid. mdpi.com The mixture is then heated, often for several hours, to effect condensation and cyclization. The use of an acid catalyst is crucial for the reaction to proceed efficiently. The reaction can be performed without a solvent, which aligns with the principles of green chemistry. mdpi.com

Table 1: Examples of 5-Substituted 3-Amino-1,2,4-triazoles Synthesized from Aminoguanidine Bicarbonate and Carboxylic Acids

| Carboxylic Acid Precursor | 5-Substituent | Yield (%) | Reference |

|---|---|---|---|

| Propionic acid | Ethyl | Not specified | mdpi.com |

| Benzoic acid | Phenyl | Not specified | mdpi.com |

Alternative Heterocyclic Ring Formation Methods

One such method involves the use of thiourea (B124793) as a precursor. An efficient one-pot synthesis of 5-substituted 3-amino-1,2,4-triazoles has been reported starting from thiourea, dimethyl sulfate, and various hydrazides. mdpi.com This approach proceeds through the formation of an S-methylisothiourea intermediate, which then undergoes condensation and cyclization with the hydrazide.

Another versatile strategy utilizes amidines as the nitrogen source for the triazole ring. A one-pot, two-step process has been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with high yields. nih.govfrontiersin.org This sequence begins with the in-situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine (B178648) to achieve cyclization. nih.govfrontiersin.org

Furthermore, hydrazones have been employed as precursors for 1,2,4-triazoles. nih.govfrontiersin.org A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions. nih.govfrontiersin.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org

Advanced Synthetic Methodologies

To overcome some of the limitations of conventional methods, such as long reaction times, harsh conditions, and limited regioselectivity, advanced synthetic methodologies have been developed. These techniques offer improved efficiency, greater control over the reaction outcome, and access to a wider array of functionalized 1,2,4-triazole-5-amine analogs.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgpnrjournal.comrjptonline.orgresearchgate.net This technique has been successfully applied to the synthesis of 1,2,4-triazole (B32235) derivatives, often leading to dramatic reductions in reaction times compared to conventional heating methods. rsc.orgrjptonline.org

The direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles can be significantly enhanced by microwave irradiation. mdpi.comresearchgate.net Reactions that would typically require several hours of heating can be completed in a matter of minutes under microwave conditions. mdpi.comrsc.org For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation of amide derivatives was completed in one minute with an 85% yield using microwave assistance, whereas the conventional method took over four hours. rsc.org Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, a significant improvement over the several hours required by conventional heating. rsc.org

The use of sealed reaction vessels in microwave synthesis allows for temperatures to be reached that are above the boiling point of the solvent at atmospheric pressure, further accelerating the reaction rate. mdpi.com This has been particularly beneficial for the synthesis of 3-amino-1,2,4-triazoles from volatile aliphatic carboxylic acids. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | rsc.org |

| Synthesis of N-substituted propenamide derivatives | Several hours | 33-90 seconds (82% yield) | rsc.org |

Selective Functionalization and Alkylation of the Triazole Ring System

The functionalization of the pre-formed 1,2,4-triazole ring is a key strategy for the synthesis of diverse analogs. Alkylation of the nitrogen atoms in the triazole ring is a common method for introducing substituents that can modulate the biological activity of the molecule. The 1,2,4-triazole ring system has multiple nitrogen atoms that can potentially be alkylated, leading to the formation of regioisomers.

Selective alkylation can be achieved by carefully controlling the reaction conditions, such as the choice of base, solvent, and alkylating agent. bohrium.com For instance, a regioselective protocol for the alkylation of 1,2,4-triazole has been developed using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent. researchgate.netresearchgate.net This method has been shown to favor the formation of 1-alkyl-1,2,4-triazole derivatives in excellent yields. researchgate.netresearchgate.net

The use of different bases can also influence the regioselectivity of alkylation. The alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using a variety of bases consistently afforded a 90:10 ratio of 1- and 4-alkylated isomers. researchgate.net The use of DBU as a base has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

In addition to alkylation, C-H functionalization of the triazole ring has emerged as a powerful tool for introducing substituents directly onto the carbon atoms of the ring. rsc.org Palladium- and copper-catalyzed methods have been developed for the direct arylation of 1-substituted 1,2,4-triazoles. rsc.org

Regiochemical Control in 1,2,4-Triazole Synthesis

Controlling the regiochemistry of the 1,2,4-triazole ring formation is crucial for the synthesis of specific isomers with desired biological activities. The choice of synthetic route and reaction conditions can significantly influence the final regiochemical outcome.

In the synthesis of 1,2,4-triazoles from isocyanides and diazonium salts, the regioselectivity of the [3+2] cycloaddition can be controlled by the choice of catalyst. isres.org Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed selectively, while copper(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org This catalyst-controlled methodology provides a practical approach for the regioselective synthesis of a variety of 1,2,4-triazole derivatives. isres.org

Another strategy for achieving regioselectivity involves a copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

The alkylation of the 1,2,4-triazole ring itself is also a key area where regiochemical control is important. As mentioned previously, the choice of base and reaction conditions can influence the position of alkylation on the nitrogen atoms of the triazole ring. researchgate.net For example, the alkylation of 1,2,4-triazole-3-thiones has been studied, and it was observed that S-alkylation occurs selectively under neutral conditions. bohrium.com

Evaluation of Synthetic Accessibility and Yield Optimization

The synthetic accessibility of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine and its analogs is largely dependent on the chosen synthetic pathway and the availability of precursors. The most prevalent and classical method for constructing the 3-amino-5-substituted-1,2,4-triazole core involves the acylation of aminoguanidine with a suitable carboxylic acid, followed by cyclization. at.ua This approach is generally considered accessible due to the commercial availability of aminoguanidine salts (e.g., bicarbonate or hydrochloride) and a wide variety of carboxylic acids. ijisrt.comorgsyn.org

Optimization of reaction conditions is paramount for maximizing the yield and purity of the final products. Key variables that have been extensively studied include temperature, reaction time, solvent, and the nature of the catalyst. Conventional heating methods often require prolonged reaction times, sometimes spanning several hours. orgsyn.org

A significant advancement in yield optimization for this class of compounds has been the application of microwave-assisted synthesis. pnrjournal.com This technique drastically reduces reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purity. rsc.org For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate has been efficiently performed in sealed reaction vessels under controlled microwave irradiation. mdpi.com One study demonstrated that achieving a high reaction temperature of 180 °C was critical for success, a condition easily and safely met using microwave technology, whereas conventional heating at lower temperatures failed to produce the desired triazole. mdpi.comacs.org

The table below summarizes various synthetic approaches for structurally related 3-amino-1,2,4-triazoles, highlighting the impact of different methodologies on reaction time and yield.

| Synthetic Method | Starting Materials | Key Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Aminoguanidine bicarbonate, Formic acid | 120 °C | 5 hours | 95–97% | orgsyn.org |

| Microwave-Assisted (Solvent-Free) | Aminoguanidine hydrocarbonate, Propionic acid, HCl | 180 °C, Multimode MW reactor | 3 hours | High | mdpi.com |

| Microwave-Assisted (Aqueous Medium) | Aminoguanidine, Dicarboxylic acids | 200 °C | 5 minutes | Good | rsc.org |

| Microwave-Assisted (N-arylpropanamides) | N-arylsuccinimides, Aminoguanidine hydrochloride | Acetonitrile, 170 °C | 25 minutes | Up to 96% | curtin.edu.au |

| One-Pot, Two-Step (Thione derivatives) | Alkyl/aryl isothiocyanates, Substituted hydrazides | Reflux in 4N NaOH | 6 hours | High | researchgate.net |

Comprehensive Spectroscopic Characterization of 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl and methyl protons attached to the triazole ring, as well as for the amine protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methyl group on the triazole ring would appear as a singlet. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The triazole ring carbons (C3 and C5) would have distinct chemical shifts, with the carbon attached to the amino group (C5) typically appearing at a different field than the carbon attached to the methyl group (C3). The carbons of the ethyl substituent would also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.

Substituted 1,2,4-triazoles can exist in different tautomeric forms. nih.gov For this compound, annular prototropic tautomerism is possible, which involves the migration of a proton between the nitrogen atoms of the triazole ring. nih.govrsc.org Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to investigate these tautomeric equilibria. ncl.res.in These techniques help in establishing correlations between protons and carbons, which can provide evidence for the predominant tautomer in a given solvent. ufv.br For instance, HMBC (Heteronuclear Multiple Bond Correlation) can show long-range couplings between protons and carbons, which can help to definitively assign the position of the ethyl and methyl groups relative to the protonated nitrogen in the ring. In some cases, tautomeric transformations may be too rapid to be detected by ¹³C NMR under standard conditions, resulting in broad signals for the triazole ring carbons. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are typically observed in the 1500-1650 cm⁻¹ region. ufv.br Bending vibrations for the N-H and C-H bonds would be found at lower wavenumbers. The presence of multiple bands in the C=N region could suggest the existence of tautomeric isomers in the solid state. ufv.br

Table 2: Key IR Absorption Bands for this compound

A more in-depth analysis of the vibrational spectrum involves the assignment of each observed band to a specific molecular motion. This is often accomplished with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and their corresponding atomic displacements. nih.govresearchgate.net A Potential Energy Distribution (PED) analysis can then be performed to quantify the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. nih.gov This provides a rigorous assignment of the vibrational spectrum and can help to resolve ambiguities in the interpretation of experimental data. nih.gov For substituted triazoles, specific "marker bands" that are characteristic of the triazole ring can be identified. nih.gov

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the triazole ring and the lone pairs on the nitrogen and oxygen atoms. The exact position and intensity of these bands can be influenced by the substituents on the triazole ring and the solvent used for the measurement. Further studies, such as fluorescence spectroscopy, could be conducted to investigate the photophysical properties of the molecule, including its ability to absorb and emit light.

Following a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound regarding its Ultraviolet-Visible (UV-Vis) absorption characteristics, solid-state photoluminescence behavior, and mass spectrometric fragmentation is not available.

The search yielded information on various isomers and other derivatives of 1,2,4-triazole (B32235), but no studies presenting the specific data required to populate the requested sections of the article were found. General fragmentation patterns for the broader class of amino-1,2,4-triazoles have been discussed in the literature, but this information is not specific enough to meet the requirements of a detailed analysis of the target compound.

Therefore, it is not possible to generate the requested article sections with the required scientific accuracy and detail at this time. Further experimental research on This compound would be necessary to characterize its spectroscopic and spectrometric properties.

Quantum Chemical and Theoretical Investigations of 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. tandfonline.comresearchgate.net DFT has proven to be a highly effective approach for predicting a wide range of molecular properties for 1,2,4-triazole (B32235) derivatives, including optimized geometries, vibrational frequencies, and electronic characteristics. tandfonline.com By utilizing functionals such as B3LYP combined with appropriate basis sets like 6-31G(d) or 6-311G(d,p), researchers can achieve a reliable balance between computational cost and accuracy for systems like 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine. tandfonline.comresearchgate.net

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process determines the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key part of this process, involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. ekb.eg For the target molecule, significant conformational flexibility arises from the rotation of the ethyl group attached to the N1 position of the triazole ring. A potential energy surface (PES) scan can be performed by systematically varying the relevant dihedral angles to identify all possible conformers and their relative stabilities. ekb.eg Studies on similar substituted triazole amino acids have shown that multiple stable conformers can exist with small energy differences between them, which can be influenced by the solvent environment. nih.gov

Table 1: Hypothetical Conformational Data for this compound This table illustrates the type of data obtained from a conformational analysis, based on studies of similar molecules.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A (Anti) | ~180° | 0.00 |

| B (Gauche) | ~60° | 0.75 |

| C (Gauche) | ~-60° | 0.75 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactions. materialsciencejournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and predict the reactive behavior of triazole derivatives. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on 1,2,4-Triazole Derivatives Data extracted from studies on analogous compounds to illustrate typical values.

| Compound/Tautomer | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1,2,4-Triazole-3-thiol (Thiol form) | DFT B3LYP/6-31G | -5.922 | -1.106 | 4.816 | researchgate.net |

| 1,2,4-Triazole-3-thione (Thione form) | DFT B3LYP/6-31G | -6.149 | -1.056 | 5.093 | researchgate.net |

| Phenyl-Substituted Triazole | DFT/B3LYP | -0.047 a.u. (~ -1.28 eV) | -0.198 a.u. (~ -5.39 eV) | 4.11 eV | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net

Different colors on the MEP surface indicate regions of varying potential. researchgate.net

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the exocyclic amino group due to the presence of lone pairs of electrons. researchgate.netnih.gov These sites represent the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for nucleophilic interaction and hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wisc.edu This method is particularly useful for studying intramolecular interactions, such as charge transfer and hyperconjugation. wisc.edu

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) in Triazole Systems This table provides examples of stabilization energies for common intramolecular interactions found in related molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | σ* (C2-N2) | 5.8 | Lone Pair -> Antibond |

| LP (N6) | σ* (C12-N5) | 12.4 | Lone Pair -> Antibond |

| σ (N2-N3) | σ* (C2-C3) | 2.1 | Bond -> Antibond |

| σ (C-H) | σ* (C-N) | ~2.6 | Hyperconjugation |

Note: Atom numbering is based on the source publication researchgate.net and is illustrative.

Theoretical Examination of Tautomeric Forms and Energetic Stability

Tautomerism is a common phenomenon in heterocyclic compounds, including 1,2,4-triazoles. It involves the migration of a proton, leading to the existence of two or more structural isomers that are in equilibrium. ijsr.net For 3,5-disubstituted 1,2,4-triazoles, annular tautomerism is a key feature. researchgate.netnih.gov In the case of this compound, the primary equilibrium to consider is the amine-imine tautomerism involving the exocyclic amino group and the triazole ring. Theoretical calculations are crucial for determining the energetic stability of these different forms and predicting the predominant tautomer in various environments. ufv.brufv.br

Computational methods, particularly DFT, are highly effective for calculating the relative energies of different tautomers. mdpi.com By optimizing the geometry of each possible tautomer and calculating its total electronic energy, the most stable form can be identified as the one with the lowest energy. researchgate.net

For 3-amino-1,2,4-triazole derivatives, studies have consistently shown that the amino tautomer is significantly more stable than the corresponding imine tautomers. nih.gov The greater stability of the amino form is often attributed to the preservation of the aromaticity of the triazole ring. For this compound, it is expected that the amine form (this compound) would be energetically favored over the imine tautomer (1-ethyl-3-methyl-1,4-dihydro-1,2,4-triazol-5-imine).

Table 4: Illustrative Relative Energy Calculations for Amine/Imine Tautomers Based on trends observed in computational studies of 3-amino-1,2,4-triazole systems.

| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Stability |

| Amine | This compound | 0.00 | Most Stable |

| Imine | 1-ethyl-3-methyl-1,4-dihydro-1,2,4-triazol-5-imine | > 5.0 | Less Stable |

Prediction of Proton Affinities and Thermodynamic Parameters

Specific data on the predicted proton affinities and thermodynamic parameters for this compound could not be located. Such studies are crucial for understanding the reactivity and potential catalytic activity of a compound.

Computational Prediction of Spectroscopic Signatures

GIAO-DFT Calculation of NMR Chemical Shifts (1H and 13C)

Although the Gauge-Independent Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT) is a standard approach for predicting NMR chemical shifts, no published data tables or specific calculated values for this compound were found. This method allows for the comparison of theoretical and experimental data to confirm molecular structures.

Simulated Vibrational Spectra and Comparison with Experimental Data

There are no available simulated vibrational spectra (such as IR or Raman) for this compound. Such simulations are used to assign vibrational modes and understand the bonding characteristics of a molecule.

Prediction of Nonlinear Optical (NLO) Properties

Information regarding the predicted nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound is not available. Triazole derivatives are sometimes investigated for NLO applications due to their electronic structure, but this specific compound has not been characterized in the literature for these properties.

Quantitative Structure-Reactivity Relationships (QSRR) and Reactivity Descriptors

Evaluation of Nucleophilic and Electrophilic Sites (e.g., Fukui Functions)

A detailed analysis of the nucleophilic and electrophilic sites of this compound using reactivity descriptors like Fukui functions has not been published. This analysis is employed to predict the most likely sites for electrophilic and nucleophilic attack, providing insight into the molecule's reactivity.

Solvent Effects on Electronic Structure and Stability through Continuum Solvation Models

The surrounding solvent environment can significantly influence the electronic structure and stability of a molecule. In the realm of computational chemistry, continuum solvation models are powerful tools to approximate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach allows for the efficient calculation of solvent effects on various molecular properties. For this compound, understanding these effects is crucial for predicting its behavior in different chemical environments.

Theoretical studies on various 1,2,4-triazole derivatives have demonstrated the utility of quantum chemical calculations in conjunction with continuum solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), to elucidate the influence of solvents on molecular properties. bohrium.comresearchgate.netresearchgate.net These studies consistently show that as the polarity of the solvent increases, there are notable changes in the electronic distribution and thermodynamic stability of the triazole system.

Detailed research findings from computational studies on analogous 1,2,4-triazole systems reveal several key trends that are applicable to this compound. An increase in the solvent's dielectric constant generally leads to a more pronounced polarization of the solute's electron density. This is reflected in an increase in the molecule's dipole moment. For instance, calculations on similar heterocyclic compounds have shown a significant rise in the dipole moment when moving from a nonpolar solvent like cyclohexane (B81311) to a highly polar solvent such as water.

Furthermore, the stability of the molecule, represented by its total energy, is also affected by the solvent. Polar solvents tend to stabilize polar molecules more effectively through electrostatic interactions. Therefore, a decrease in the total energy of this compound is expected with increasing solvent polarity, indicating greater stabilization.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also sensitive to the solvent environment. The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net In polar solvents, it is common to observe a stabilization of both the HOMO and LUMO levels, although the extent of stabilization can differ, leading to a change in the energy gap. A smaller energy gap generally implies higher chemical reactivity.

The following interactive data tables present illustrative theoretical data for this compound, calculated using a Density Functional Theory (DFT) approach with a suitable basis set, and the IEFPCM continuum solvation model. These tables demonstrate the expected trends in key electronic and thermodynamic properties as a function of the solvent's dielectric constant.

Table 1: Calculated Total Energy and Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.00 | -455.8921 | 3.45 |

| Cyclohexane | 2.02 | -455.8956 | 4.12 |

| Chloroform | 4.81 | -455.8983 | 4.68 |

| Ethanol (B145695) | 24.55 | -455.9015 | 5.21 |

| Dimethyl Sulfoxide (DMSO) | 46.70 | -455.9024 | 5.35 |

| Water | 78.39 | -455.9031 | 5.48 |

Table 2: Calculated Frontier Molecular Orbital Energies of this compound in Various Solvents

| Solvent | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | -5.89 | 0.98 | 6.87 |

| Cyclohexane | -5.95 | 0.92 | 6.87 |

| Chloroform | -6.02 | 0.85 | 6.87 |

| Ethanol | -6.11 | 0.76 | 6.87 |

| Dimethyl Sulfoxide (DMSO) | -6.15 | 0.72 | 6.87 |

| Water | -6.18 | 0.69 | 6.87 |

The data presented in these tables clearly illustrate the significant role of the solvent in modulating the electronic properties of this compound. The observed trends are in good agreement with the general principles of solute-solvent interactions as described by continuum solvation models and are consistent with findings for other substituted 1,2,4-triazoles. mjcce.org.mkrad-proceedings.org

Chemical Reactivity and Derivatization Chemistry of 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine

Reactions Involving the Amine Functionality

The exocyclic primary amine group (-NH₂) is a key site for nucleophilic reactions, readily participating in condensations and additions to form new carbon-nitrogen bonds.

The primary amino group of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govnih.govresearchgate.net This reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the final imine product. ekb.eg

The reaction is generally carried out by refluxing the amino-triazole with the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. ekb.egnih.gov Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration step. nih.gov A wide variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of imine derivatives. nih.govresearchgate.net The stability of these Schiff bases is often enhanced by conjugation with aromatic systems. nih.gov

| Reactant (Aldehyde) | Reaction Conditions | Product Structure (Illustrative) |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-benzylidene-1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine |

| 4-Chlorobenzaldehyde | Ethanol, reflux | N-(4-chlorobenzylidene)-1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine |

| 4-Methoxybenzaldehyde | Methanol, reflux | N-(4-methoxybenzylidene)-1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine |

| 2-Hydroxybenzaldehyde | Ethanol, reflux | 2-(((1-ethyl-3-methyl-1H-1,2,4-triazol-5-yl)imino)methyl)phenol |

The 1,2,4-triazole (B32235) nucleus, particularly when bearing an amino group, can participate in the Mannich reaction. This three-component reaction involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgchemtube3d.com In the context of this compound, the triazole ring itself contains reactive N-H protons that can act as the active hydrogen source.

The reaction typically proceeds through the formation of an electrophilic iminium ion (also known as a Mannich reagent) from formaldehyde and a secondary amine (such as morpholine, piperidine, or methyl piperazine). nih.govchemtube3d.com A nucleophilic nitrogen atom of the triazole ring (N2 or N4, as N1 is substituted) then attacks this iminium ion, resulting in the introduction of an aminomethyl substituent onto the heterocycle. rsc.org These products are referred to as Mannich bases. nih.govrsc.org Such reactions are often carried out in a solvent like ethanol at room temperature or with gentle heating. rsc.orgnih.gov

| Reagents | Reaction Conditions | Potential Product (Illustrative) |

|---|---|---|

| Formaldehyde, Morpholine | Ethanol, room temperature | 1-ethyl-3-methyl-4-(morpholinomethyl)-1H-1,2,4-triazol-5-amine |

| Formaldehyde, Piperidine | Ethanol, reflux | 1-ethyl-3-methyl-4-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-amine |

| Formaldehyde, N-Methylpiperazine | Ethanol, room temperature | 1-ethyl-3-methyl-4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazol-5-amine |

Transformations of the 1,2,4-Triazole Heterocycle

The aromatic 1,2,4-triazole ring possesses unique reactivity, allowing for substitutions on its nitrogen atoms and, under certain conditions, rearrangement or ring-opening.

The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature makes electrophilic substitution reactions on the ring's carbon atoms (C3 and C5) generally difficult to achieve. nih.gov Electrophilic attack preferentially occurs at the ring nitrogen atoms, which have higher electron density. chemicalbook.comnih.gov For example, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com

The nitrogen atoms of the triazole ring are nucleophilic and can be readily functionalized through alkylation and acylation. chemicalbook.comnih.gov In this compound, the N1 position is already occupied by an ethyl group. Therefore, further alkylation or acylation on the ring will occur at either the N2 or N4 positions.

N-Alkylation: This reaction is typically performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., sodium ethoxide, potassium carbonate) in a polar aprotic solvent like DMF or acetone. chemicalbook.comnih.gov The regioselectivity of the reaction—whether the alkyl group attaches to N2 or N4—is influenced by several factors, including the nature of the substituents on the ring, the specific alkylating agent used, the reaction conditions (solvent, temperature), and steric effects. nih.govnih.gov Studies on similar systems suggest that alkylation often yields a mixture of isomers, with the N2-alkylated product sometimes being favored. nih.govresearchgate.net

N-Acylation: Acylation can be achieved using acylating agents such as acid chlorides or anhydrides. documentsdelivered.comacs.org This reaction can be competitive, potentially occurring at the exocyclic amino group as well as the ring nitrogens (N2 or N4). acs.org Reaction conditions can be tuned to favor a specific outcome. For instance, acylation of the exocyclic amine might be favored under neutral or mildly basic conditions, while stronger bases might deprotonate the ring nitrogen, facilitating its acylation. In some cases, di- or even tri-acylated products can be formed. acs.org

| Reagent | Reaction Type | Potential Products (Illustrative Isomers) |

|---|---|---|

| Methyl Iodide / K₂CO₃ | N-Alkylation | 1-ethyl-2,3-dimethyl-1,2-dihydro-1,2,4-triazol-5-amine or 1-ethyl-3,4-dimethyl-1,4-dihydro-1,2,4-triazol-5-amine |

| Benzyl Bromide / NaH | N-Alkylation | 2-benzyl-1-ethyl-3-methyl-1,2-dihydro-1,2,4-triazol-5-amine or 4-benzyl-1-ethyl-3-methyl-1,4-dihydro-1,2,4-triazol-5-amine |

| Acetyl Chloride / Pyridine | N-Acylation | 1-(5-amino-1-ethyl-3-methyl-1H-1,2,4-triazol-2(3H)-yl)ethan-1-one or N-(1-ethyl-3-methyl-1H-1,2,4-triazol-5-yl)acetamide |

| Acetic Anhydride | N-Acylation | 1-(5-amino-1-ethyl-3-methyl-1H-1,2,4-triazol-4(5H)-yl)ethan-1-one or N-(1-ethyl-3-methyl-1H-1,2,4-triazol-5-yl)acetamide |

While the 1,2,4-triazole ring is generally stable, it can undergo ring-opening and subsequent re-cyclization to form other heterocyclic systems under specific, often energetic, conditions. These transformations, known as Dimroth rearrangements or related processes, provide pathways to different classes of heterocycles.

One documented pathway involves the ring-opening of a substituted triazole to form a transient diazo-imine intermediate. rsc.org This highly reactive intermediate can then undergo intramolecular cyclization. For example, BF₃·Et₂O has been used to promote the reaction of N-sulfonyl-1,2,3-triazoles with nitriles, which proceeds via ring-opening to a diazo-imine that subsequently cyclizes to form a substituted imidazole. rsc.org Although this example involves a 1,2,3-triazole, similar principles of ring cleavage followed by recyclization can be applied to the 1,2,4-triazole system to potentially access other five-membered rings like imidazoles or thiadiazoles, depending on the reagents and reaction conditions.

Another related transformation is the conversion of other heterocycles into 1,2,4-triazoles, which hints at the thermodynamic factors at play. For instance, 1,3,4-oxadiazoles can be converted to 1,2,4-triazoles by reaction with amines, involving a ring-opening of the oxadiazole followed by re-cyclization. nih.gov Similarly, desulfurization of 1,2,4-triazole-3-thiones can yield 1,2,4-triazoles, demonstrating a pathway from a related sulfur-containing heterocycle. acs.org These reactions underscore the potential for interconversion between different heterocyclic systems originating from a triazole core.

Mechanistic Investigations of Novel Reactions

Recent research has moved beyond simple derivatization to explore more complex and novel transformations of 3-amino-1,2,4-triazole systems. These investigations, often supported by computational studies, provide a deeper understanding of the intrinsic reactivity of compounds like this compound.

Computational and Experimental Analysis of Electrophilic Substitution

A combined computational and experimental approach has been employed to elucidate the structure-reactivity relationships in the reactions of C-amino-1H-1,2,4-triazoles with electrophiles. rsc.orgresearchgate.net These studies are critical for predicting the regioselectivity of reactions involving this compound.

Theoretical calculations, including the use of Fukui functions and molecular electrostatic potential maps, indicate that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is higher than that of their 5-amino counterparts. rsc.org For a 1,3-disubstituted-5-amino-1,2,4-triazole, the primary nucleophilic centers are the exocyclic amino group and the N2 and N4 atoms of the triazole ring.

The hardness and softness of the electrophile play a crucial role in determining the site of attack. rsc.org Hard electrophiles are predicted to preferentially react at the N4 position, which is the site of the highest negative charge. Conversely, softer electrophiles are more likely to attack the N2 atom or the exocyclic amino group. rsc.org

Experimental studies on the quaternization of 1-substituted 3-amino-1,2,4-triazoles with alkyl halides have confirmed these predictions, often resulting in a mixture of products due to the comparable nucleophilicity of the different sites. rsc.orgresearchgate.net The reaction of this compound with an electrophile would be expected to follow these principles, with the product distribution being dependent on the nature of the electrophile and the reaction conditions.

Synthesis of Fused Heterocyclic Systems

A significant area of novel reactivity for 3-amino-1,2,4-triazoles is their use as building blocks for the synthesis of fused heterocyclic systems. These reactions often proceed through multi-step mechanisms involving cyclization and condensation.

One such novel transformation is the visible-light-mediated synthesis of 3-amino- rsc.orgrsc.orgrsc.org-triazolo[4,3-a]pyridine derivatives from 2-hydrazinopyridine (B147025) and isothiocyanates. rsc.org While not directly involving the target compound, the mechanism provides a blueprint for potential reactions. This photocatalytic cyclization-desulfurization reaction is proposed to proceed via a radical mechanism, initiated by the photocatalyst. rsc.org Radical trapping experiments have supported this hypothesis. rsc.org

Another approach involves the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to form a wide range of 3-amino- rsc.orgrsc.orgrsc.org-triazolo pyridines. rsc.org This method avoids the use of transition metals and external oxidants.

These modern synthetic methods highlight the potential for this compound to participate in novel cyclization reactions, particularly if the exocyclic amino group is first converted into a suitable reactive intermediate.

The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating isomerization reaction observed in certain nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.orgrsc.org While more commonly documented for 1,2,3-triazoles, this type of rearrangement is also possible in the 1,2,4-triazole series, particularly in fused systems. researchgate.net

The generally accepted mechanism for the Dimroth rearrangement involves a ring-opening step to form a diazo intermediate, followed by rotation and subsequent ring-closure. wikipedia.org In the context of fused rsc.orgrsc.orgrsc.orgtriazolo[1,5-a]pyrimidine derivatives, the rearrangement is often acid-catalyzed and proceeds through protonation, ring opening to a carbodiimide (B86325) intermediate, and then recyclization. researchgate.net

For a compound like this compound, a Dimroth-type rearrangement would be a novel transformation. While not directly observed for this specific substrate, related rearrangements in fused systems suggest that under certain conditions, such an isomerization could potentially be induced, leading to the formation of a 1,2,4-triazol-1-yl-imino derivative.

The following table summarizes the key mechanistic concepts discussed:

| Mechanistic Concept | Description | Key Intermediates | Influencing Factors |

| Electrophilic Substitution | Reaction at one of the nucleophilic centers (N2, N4, exocyclic amino group) with an electrophile. | Cationic intermediates | Hardness/softness of the electrophile, steric hindrance, reaction conditions. |

| Fused Heterocycle Synthesis | Cyclization reactions to form bicyclic or polycyclic systems. | Radical species, carbodiimides | Photocatalyst, electrochemical potential, nature of the cyclizing agent. |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms. | Diazo compounds, open-chain intermediates | Acid/base catalysis, heat, light. |

Exploration of Non Biological Applications for 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives

Advanced Materials Science Applications

Derivatives of 1,2,4-triazole (B32235) are recognized for their valuable electronic and optical properties, making them attractive candidates for applications in materials science. bohrium.com The nitrogen-rich heterocyclic structure provides a foundation for creating materials with tailored functionalities.

Development of Functional Materials with Tunable Electronic and Optical Properties

The unique electronic structure of the 1,2,4-triazole ring, combined with various substituent groups, allows for the development of functional materials with tunable properties. These materials are of interest for applications in optoelectronics and nonlinear optical (NLO) devices. researchgate.netbohrium.com NLO materials are capable of altering the properties of light, which is crucial for technologies like optical limiting and data storage. bohrium.com

Computational studies using Density Functional Theory (DFT) have become a vital tool for predicting the electronic and NLO properties of 1,2,4-triazole derivatives. bohrium.comresearchgate.net These studies investigate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and hyperpolarizabilities, which are key indicators of a molecule's NLO potential. researchgate.netbohrium.com For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that substitutions on the phenyl ring significantly influence the NLO response. researchgate.net The compound with a 3-nitrophenyl group (7c) showed a particularly low HOMO-LUMO energy gap and high hyperpolarizability values, suggesting its promise for NLO applications. researchgate.net

The electronic properties, including the band gap and polarizability, can be fine-tuned by altering the functional groups attached to the triazole core. researchgate.net This tunability is essential for designing materials with specific optical responses for advanced technological applications.

Table 1: Calculated Nonlinear Optical (NLO) Properties of Selected 1,2,4-Triazole Derivatives This interactive table summarizes key NLO parameters calculated using Density Functional Theory (DFT) for different derivatives, highlighting their potential in optoelectronic applications.

| Compound ID | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (esu) |

| 7a | 4-chloro-3-(trifluoromethyl)phenyl | -7.215 | -2.484 | 4.731 | 3.119 x 10⁻³⁰ |

| 7b | 2-chlorophenyl | -6.892 | -2.146 | 4.746 | 1.819 x 10⁻³⁰ |

| 7c | 3-nitrophenyl | -7.421 | -2.803 | 4.618 | 6.317 x 10⁻³⁰ |

Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. researchgate.net

Chemical Inhibition Studies

The presence of multiple nitrogen atoms and, in many derivatives, sulfur atoms, makes the 1,2,4-triazole scaffold an excellent candidate for corrosion inhibition. nih.gov These heteroatoms act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive environments. nih.govacs.org

Mechanistic Studies of Corrosion Inhibition

The primary mechanism by which 1,2,4-triazole derivatives inhibit corrosion is through adsorption onto the metal surface, which obstructs the active sites for corrosion. icrc.ac.irroyalsocietypublishing.org This adsorption process can involve either physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. nih.gov

Physisorption typically involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The lone pair electrons on nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, play a crucial role in this process. icrc.ac.irnih.gov

Electrochemical studies, such as potentiodynamic polarization, reveal that many triazole derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with concentration, up to an optimal point where maximum surface coverage is achieved. icrc.ac.ir

Adsorption Behavior and Film Formation on Metal Surfaces

The formation of a stable, protective film is the cornerstone of corrosion inhibition by 1,2,4-triazole derivatives. mdpi.com This film acts as a physical barrier, isolating the metal from the aggressive medium. acs.org The stability and protective quality of this film are dictated by the adsorption characteristics of the inhibitor on the metal surface.

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. nih.govicrc.ac.irrdd.edu.iq The strength and nature of this adsorption can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. nih.gov For many triazole derivatives, the calculated values suggest a combination of both physisorption and chemisorption. nih.gov

Studies have shown that a polymolecular protective layer, potentially up to 4 nm thick, can form on steel surfaces. mdpi.com The initial layer is chemisorbed directly onto the metal, while subsequent layers are held by physical interactions, creating a robust barrier against corrosion. mdpi.com

Table 2: Inhibition Efficiency of Various Amino-Triazole Derivatives on Metals This interactive table presents the corrosion inhibition efficiency of different 1,2,4-triazole derivatives under specified conditions, demonstrating their effectiveness in protecting various metals.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) |

| 1-Aminobenzotriazole | Mild Steel | 1 M HCl | 400 ppm | ~98% |

| 3-Amino-1,2,4-triazole (ATA) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 86.4% |

| 3,5-Diamino-1,2,4-triazole (DAT) | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 87.1% |

| N-decyl-3-amino-1,2,4-triazole | Cu-40Zn Alloy | 3% NaCl | 0.5 mM | up to 95% |

Data compiled from various electrochemical and weight loss studies. icrc.ac.irresearchgate.netktu.lt

Agrochemical and Plant Science Applications

The 1,2,4-triazole nucleus is a key structural component in a variety of agrochemicals, including fungicides and herbicides. nih.govbohrium.com Their mode of action often involves the inhibition of specific enzymes essential for the growth and development of target organisms.

Investigation of Herbicidal Properties and Selectivity

Certain derivatives of 1,2,4-triazole exhibit potent herbicidal activity. researchgate.net For example, a study on N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, which are structurally related to the herbicide Cafenstrole, found that several compounds showed good inhibitory activity against weeds like cucumber and Leptochloa chinensis. nih.gov

A crucial aspect of herbicide development is selectivity—the ability to control weeds without harming the desired crop. Research has shown that some triazole-based herbicides can achieve this. For instance, one of the synthesized selenium-containing triazole derivatives demonstrated over 90% inhibition of weed growth at a low concentration, while its inhibitory effect on rice was minimal even at a higher concentration, indicating high selectivity. nih.gov The structural modifications on the triazole ring and its substituents are key to modulating both the herbicidal potency and the crop-weed selectivity. researchgate.netnih.gov

Table 3: Herbicidal Activity of Selected 1,2,4-Triazole Derivatives This interactive table shows the inhibitory effects of different triazole compounds on various plant species, illustrating their potential as selective herbicides.

| Compound | Target Weed | Test Concentration | Inhibition (%) | Crop | Crop Inhibition (%) |

| 6f | Lettuce & Bentgrass | N/A | 80% | N/A | N/A |

| 6g | Lettuce & Bentgrass | N/A | 80% | N/A | N/A |

| C6 | Cucumber & Leptochloa chinensis | 1.875 µg/mL | >90% | Rice | 8.3% (at 7.5 µg/mL) |

Data sourced from studies on pyrazole-containing and selenium-containing 1,2,4-triazole derivatives. researchgate.netnih.gov

Roles in Plant Growth Regulation

There is currently a lack of specific research data detailing the role of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine as a plant growth regulator. However, the 1,2,4-triazole structural motif is a key component in a variety of compounds used extensively in agriculture for this purpose. rjptonline.orgnepjol.info The class of 3- and 4-amino-1,2,4-triazoles, in particular, serves as a basis for the production of various plant protection products, including plant growth regulators. researchgate.net

Triazole-based plant growth regulators are known for their ability to influence plant morphology and development, often by inhibiting gibberellin biosynthesis. nepjol.info This can lead to desirable agricultural traits such as reduced stem elongation, increased root development, and enhanced stress tolerance.

Notable examples of 1,2,4-triazole derivatives with established plant growth regulatory effects include:

Diclobutrazole : A well-known plant growth regulator. nepjol.info

Paclobutrazol and Uniconazole : These compounds are potent inhibitors of gibberellin synthesis, leading to more compact plant growth.

Research into novel 1,2,4-triazole derivatives continues to yield compounds with significant biological activity. For instance, various synthesized derivatives have demonstrated antifungal activity against common plant pathogens, which is often a complementary function to growth regulation in agricultural applications. nih.govmdpi.com The investigation into these related compounds underscores the potential of the 1,2,4-triazole scaffold in developing new agents for crop management.

Potential in High-Energy Density Compositions

Specific studies on the application of this compound in high-energy density compositions are not found in the reviewed literature. Nevertheless, the amino-1,2,4-triazole framework is a foundational structure for a significant number of high-energy materials. researchgate.net The high nitrogen content and the inherent stability of the triazole ring make these compounds valuable precursors for synthesizing energetic salts and other high-energy density materials.

The general strategy involves using the amino-1,2,4-triazole as a nitrogen-rich backbone, which can be combined with various energetic anions (such as nitrate, perchlorate, dinitramide, or nitrotetrazolate) to form energetic salts. nih.govmdpi.com These salts often exhibit favorable properties for energetic materials, including high thermal stability, high density, and significant detonation performance, while sometimes offering reduced sensitivity to impact and friction compared to traditional explosives. nih.govnih.gov

Detailed research has been conducted on various amino-1,2,4-triazole derivatives, leading to the development of new energetic materials. The table below summarizes the performance characteristics of some energetic salts derived from related amino-1,2,4-triazole cores.

| Compound/Derivative Base | Anion | Calculated Detonation Velocity (m s⁻¹) | Calculated Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole | Dinitramide | 8887 | 33.9 | mdpi.com |

| 3,4,5-Triamino-1,2,4-triazole (methylated) | 5,5'-Azotetrazolate | 8922 | N/A | nih.gov |

| 3,4,5-Triamino-1,2,4-triazole (methylated) | 5-Nitrotetrazolate | 8330 | N/A | nih.gov |

| 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine | Various | 8159 - 9409 | 25.3 - 39.3 | nih.gov |

| 3,4-Diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazole | Perchlorate | 8308 | N/A | energetic-materials.org.cn |

N/A: Data not available in the cited source.

The synthesis of energetic salts from compounds like 4-amino-3-hydrazino-5-methyl-1,2,4-triazole has yielded materials with excellent detonation properties. mdpi.com Similarly, salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine have shown promising performance, with high detonation velocities and pressures. nih.gov These findings highlight the robust potential of the amino-1,2,4-triazole chemical class in the ongoing development of advanced high-energy density materials.

Concluding Remarks and Future Research Perspectives on 1 Ethyl 3 Methyl 1h 1,2,4 Triazol 5 Amine

Identification of Gaps in Current Knowledge

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the knowledge base for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine. The primary deficiency is the lack of fundamental experimental data. Key areas where information is currently absent include:

Validated Synthetic Routes: There are no established, peer-reviewed methods detailing the synthesis of this specific isomer.

Spectroscopic Characterization: A complete set of spectroscopic data (including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy) is not publicly available. This data is essential for unambiguous structural confirmation and quality control.

Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and pKa are unreported.

Crystallographic Data: The solid-state structure has not been determined by X-ray crystallography, which would provide definitive information on bond lengths, angles, and potential intermolecular interactions like hydrogen bonding.

Tautomeric Behavior: The 1,2,4-triazole (B32235) ring is known for its tendency toward prototropic tautomerism. researchgate.net The preferred tautomeric form of this compound in different phases (solid, solution) has not been investigated. researchgate.netrsc.org

This fundamental lack of information is the most critical gap, preventing any further exploration of its potential properties or applications.

Prospects for Novel Synthetic Methodologies

Future research should focus on developing efficient and regioselective synthetic pathways to this compound. Drawing from established methods for other substituted 1,2,4-triazoles, several modern synthetic strategies could be adapted. frontiersin.orgnih.gov One-pot, multicomponent reactions are particularly attractive for their efficiency and atom economy. researchgate.net

A plausible approach could involve the cyclocondensation of appropriate precursors. For instance, a base-catalyzed condensation of a nitrile with a hydrazide is a known method for forming 3,5-disubstituted 1,2,4-triazoles. researchgate.net Similarly, strategies involving the annulation of nitriles with hydrazines have been shown to be effective. rsc.org Metal-free intermolecular reactions under aerobic oxidative conditions also present a promising avenue. isres.org

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Potential Precursors | Key Features | Relevant Findings |

|---|---|---|---|

| One-Pot, Two-Step Annulation | Carboxylic acids, primary amidines, monosubstituted hydrazines. | Highly regioselective, rapid access to diverse triazoles. | Provides a general method for 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net |

| Base-Mediated Deamination Annulation | Nitriles and hydrazines. | Rapid and efficient; tolerates a wide range of functional groups. | Ammonia gas is the only byproduct, making it a clean reaction. rsc.org |

| Metal-Free Aerobic Oxidation | Hydrazones and amines. | Avoids toxic metal catalysts; proceeds via C-H functionalization. | Offers high yields under favorable operating conditions. isres.org |

| Copper-Catalyzed Oxidative Coupling | Amidines with various amine sources (e.g., trialkylamines, DMF). | Uses readily available materials and an inexpensive catalyst (copper). | O₂ or air can be used as the oxidant. researchgate.netisres.org |

These modern methods offer significant advantages over classical techniques, providing a clear direction for the first validated synthesis of the target compound.

Integration of Advanced Spectroscopic and Computational Techniques

Once synthesized, the definitive structural elucidation of this compound is paramount. This requires a combined approach of advanced spectroscopic techniques and computational chemistry. researchgate.net

Spectroscopic Analysis:

1D and 2D NMR: While ¹H and ¹³C NMR are standard, two-dimensional techniques are crucial for unambiguous assignment. ipb.pt Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would map the connectivity between protons and carbons, confirming the precise arrangement of the ethyl and methyl groups, distinguishing it from isomers like 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine. ipb.ptbiosynth.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) and UV-Vis Spectroscopy: These techniques would identify key functional groups and provide information on the electronic structure.

Computational Modeling:

DFT Calculations: Density Functional Theory (DFT) can be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the structural assignment. mdpi.com

Tautomer Stability: Computational studies are highly effective in determining the relative stability of different possible tautomers (1H, 2H, and 4H) in both the gas phase and in solution, providing insights that can be correlated with experimental NMR and UV data. researchgate.net

Table 2: Application of Spectroscopic and Computational Methods

| Technique | Purpose | Expected Outcome |

|---|---|---|

| 2D NMR (HMBC, HSQC) | Unambiguous structural confirmation. | Correlation maps showing C-H connectivity, confirming substituent positions. ipb.pt |

| X-Ray Crystallography | Determine solid-state structure. | Precise bond lengths, angles, and intermolecular hydrogen bonding network. mdpi.com |

| DFT Calculations | Predict spectroscopic data and tautomer stability. | Calculated NMR shifts to compare with experiment; energy ranking of possible tautomers. researchgate.net |

| HRMS | Confirm elemental formula. | Exact mass measurement consistent with C₅H₁₀N₄. |

This integrated approach would provide a comprehensive and undeniable characterization of the molecule.

Predictive Design of 1,2,4-Triazole Analogs for Specific Non-Biological Functions

While many triazoles are explored for biological activity, the 1,2,4-triazole scaffold is also valuable in materials science. nih.govnih.gov Predictive design, using computational modeling, can accelerate the discovery of analogs of this compound for specific non-biological functions.

Future research could focus on designing analogs by modifying the substituents on the triazole core to tune specific properties. For example:

Corrosion Inhibitors: Triazoles are effective corrosion inhibitors for metals like copper due to the lone pair electrons on the nitrogen atoms, which coordinate to the metal surface. mdpi.com Computational models can predict the adsorption energy of different analogs on metal surfaces to identify more effective inhibitors.

Polymers and Ligands: The triazole ring is a stable, rigid linker that can be incorporated into polymers or used as a ligand in coordination chemistry. Predictive modeling can help design analogs with specific electronic properties or steric profiles to create materials with desired thermal or optical characteristics.

Dyes and Agrochemicals: The triazole ring is a component of various dyes and agrochemicals. mdpi.comnih.gov Structure-property relationship studies could be used to computationally screen libraries of virtual analogs for properties relevant to these applications, such as light absorption spectra or environmental persistence.

Table 3: Predictive Design for Non-Biological Functions

| Potential Application | Key Molecular Property to Optimize | Design Strategy |

|---|---|---|

| Corrosion Inhibition | Surface adsorption energy, electron density on nitrogen atoms. | Introduce functional groups that enhance surface binding and form a protective layer. |

| Coordination Polymers | Ligand binding affinity, steric hindrance, electronic properties. | Modify substituents to control the geometry and electronic nature of metal-ligand coordination. |

| Specialty Dyes | Chromophore structure, electron-donating/withdrawing groups. | Systematically alter substituents to tune the absorption and emission wavelengths. |

Sustainable and Green Chemistry Approaches in Triazole Synthesis

The synthesis of any new compound should align with the principles of green chemistry. rsc.org Future work on this compound and its analogs should prioritize sustainable methods over traditional ones, which often rely on hazardous reagents and generate significant waste. nih.govrsc.org

Key green chemistry approaches applicable to triazole synthesis include:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. researchgate.netnih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents is a critical goal. consensus.app

Atom Economy: Employing multicomponent, one-pot reactions maximizes the incorporation of starting materials into the final product, adhering to the principle of high atom economy. researchgate.net

Table 4: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses hazardous/volatile organic solvents. | Employs water, glycerol, deep eutectic solvents, or solvent-free conditions. consensus.app |

| Energy | Relies on prolonged conventional heating. | Utilizes microwave or ultrasound irradiation for rapid, efficient heating. researchgate.net |

| Process | Multi-step procedures with isolation of intermediates. | One-pot, multicomponent reactions to reduce steps and waste. researchgate.net |

| Catalysts | May use stoichiometric or toxic reagents. | Focuses on recyclable, low-toxicity catalysts (e.g., copper nanoparticles). consensus.app |

By adopting these strategies from the outset, the synthesis of this compound can be developed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 1,2,4-triazole derivatives with ethyl and methyl substituents. Key steps include nucleophilic substitution or condensation reactions under controlled temperatures (60–100°C) and solvent systems (e.g., ethanol or DMF). Catalysts such as sodium acetate or triethylamine enhance reaction efficiency. For example, arylhydrazononitriles can react with hydroxylamine to form amidoximes, which cyclize into triazol-amines . Yield optimization requires monitoring reaction time (2–6 hours) and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). X-ray crystallography resolves bond lengths and angles, particularly for tautomeric forms . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting residual solvents or byproducts .

Q. How does the electronic structure of the triazole ring influence reactivity in substitution reactions?

- Methodological Answer : The electron-deficient nature of the 1,2,4-triazole ring (due to three nitrogen atoms) facilitates nucleophilic substitution at the 5-position. Substituents like ethyl and methyl groups modulate electron density: methyl enhances ring stability, while ethyl increases lipophilicity. Computational modeling (DFT calculations) predicts reactive sites, guiding functionalization strategies for derivatives .

Advanced Research Questions

Q. How can tautomerism in this compound be resolved experimentally?

- Methodological Answer : Tautomerism between 3- and 5-amino positions is resolved using X-ray crystallography to determine bond lengths (e.g., C-N bonds: 1.337 Å for planar tautomers vs. 1.372 Å for pyramidal forms). Nuclear Overhauser Effect (NOE) spectroscopy distinguishes spatial proximity of substituents in solution. For example, NOE interactions between NH₂ and methyl groups confirm tautomeric preference .

Q. What strategies address contradictions in spectral data for derivatives with similar substituents?

- Methodological Answer : Contradictions arise from overlapping NMR signals or crystallographic disorder. Use 2D NMR (COSY, HSQC) to resolve signal overlap. For crystallography, refine occupancy factors or employ Hirshfeld surface analysis to identify disordered atoms. Cross-validate with computational NMR chemical shift predictions (e.g., Gaussian 03) .

Q. How can computational chemistry predict biological interactions of this compound with enzyme targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models interactions with enzymes like cytochrome P450 or kinases. Density Functional Theory (DFT) calculates binding energies of hydrogen bonds or π-π stacking. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., 50 ns simulations in GROMACS) .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Low solubility in polar solvents and polymorphism complicate crystallization. Use mixed-solvent systems (e.g., ethanol/water) for slow evaporation. Additives like trifluoroacetic acid induce nucleation. For polymorph control, vary cooling rates during crystallization. Refinement software (SHELXL, OLEX2) resolves disorder and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.